molecular formula C17H13N3OS B7549147 3-[(3-methylquinoxalin-2-yl)methyl]-1,3-benzothiazol-2(3H)-one

3-[(3-methylquinoxalin-2-yl)methyl]-1,3-benzothiazol-2(3H)-one

Cat. No.: B7549147
M. Wt: 307.4 g/mol
InChI Key: IKAGPJLAYIWZIM-UHFFFAOYSA-N
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Description

3-[(3-methylquinoxalin-2-yl)methyl]-1,3-benzothiazol-2(3H)-one is a complex organic compound that belongs to the quinoxaline and benzothiazole families

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[(3-methylquinoxalin-2-yl)methyl]-1,3-benzothiazol-2(3H)-one typically involves multiple steps, starting with the preparation of the quinoxaline core. One common method is the condensation of 3-methylquinoxalin-2(1H)-one with appropriate reagents to introduce the benzothiazole moiety. The reaction conditions often require the use of strong bases or acids, and the process may involve heating to facilitate the formation of the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound would likely involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Continuous flow chemistry and other advanced techniques might be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

This compound can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions

  • Oxidation: : Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

  • Reduction: : Reducing agents such as lithium aluminum hydride (LiAlH₄) and hydrogen gas (H₂) are often used.

  • Substitution: : Nucleophilic substitution reactions can be carried out using reagents like sodium hydride (NaH) or potassium tert-butoxide (KOtBu).

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield carboxylic acids or ketones, while reduction could produce amines or alcohols.

Scientific Research Applications

Chemistry

In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis.

Biology

In biological research, 3-[(3-methylquinoxalin-2-yl)methyl]-1,3-benzothiazol-2(3H)-one has shown potential as an antimicrobial and antifungal agent. Its derivatives have been evaluated for their efficacy against various strains of bacteria and fungi.

Medicine

The compound has been studied for its potential medicinal properties, including its use as an anticancer agent. Some derivatives have demonstrated significant antiproliferative effects against cancer cell lines.

Industry

In the industrial sector, this compound can be used in the development of new pharmaceuticals and agrochemicals. Its versatility and reactivity make it a valuable component in the synthesis of various products.

Mechanism of Action

The mechanism by which 3-[(3-methylquinoxalin-2-yl)methyl]-1,3-benzothiazol-2(3H)-one exerts its effects involves interactions with specific molecular targets and pathways. For example, in cancer treatment, it may inhibit the activity of certain enzymes or receptors involved in cell proliferation and survival. The exact mechanism can vary depending on the specific application and derivative of the compound.

Comparison with Similar Compounds

Similar Compounds

  • Quinoxaline derivatives: : These compounds share the quinoxaline core structure and are known for their antimicrobial and anticancer properties.

  • Benzothiazole derivatives: : These compounds contain the benzothiazole moiety and are used in various pharmaceutical and industrial applications.

Uniqueness

3-[(3-methylquinoxalin-2-yl)methyl]-1,3-benzothiazol-2(3H)-one is unique due to its combination of quinoxaline and benzothiazole structures, which provides it with distinct chemical and biological properties compared to other similar compounds.

Properties

IUPAC Name

3-[(3-methylquinoxalin-2-yl)methyl]-1,3-benzothiazol-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H13N3OS/c1-11-14(19-13-7-3-2-6-12(13)18-11)10-20-15-8-4-5-9-16(15)22-17(20)21/h2-9H,10H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IKAGPJLAYIWZIM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC2=CC=CC=C2N=C1CN3C4=CC=CC=C4SC3=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H13N3OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

307.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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